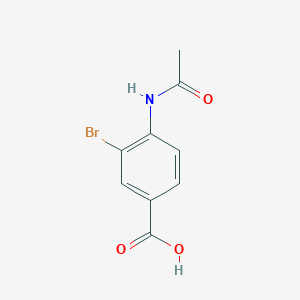
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 166196-52-7. It has a molecular weight of 224.06 and its IUPAC name is 2-(4-bromo-1H-pyrazol-3-yl)pyridine .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-3-yl)pyridine” consists of a pyridine ring attached to a pyrazole ring at the 2-position. The pyrazole ring carries a bromine atom at the 4-position .Physical And Chemical Properties Analysis
“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Photoinduced Tautomerization in Pyrazolylpyridines : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, such as 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have shown that these compounds exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions are significant for understanding dual luminescence and irreversible kinetic coupling in fluorescence bands (Vetokhina et al., 2012).
Synthesis and Characterization of TRFIA Chelates : The synthesis of a new bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was achieved from a derivative of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. This compound has potential applications in time-resolved fluorescence immunoassay (TRFIA), showcasing the utility of such derivatives in biochemical assays (Pang Li-hua, 2009).
Ruthenium(III) Complexes Synthesis and Biological Studies : The reaction of derivatives of 2,6-di(pyrazol-1-yl)pyridine with RuCl3·3H2O formed metal complexes with potential biological applications. These complexes displayed minimal cytotoxic activity against HeLa cell lines, suggesting possible uses in medicinal chemistry (Omondi et al., 2018).
Coordination Chemistry and Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been employed as ligands in coordination chemistry. Notable applications include the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Nickel(II) Complexes in Ethylene Oligomerization : Reactions involving 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with NiCl2 and NiBr2 resulted in the formation of metal complexes active in ethylene oligomerization, producing mainly butenes. This finding is significant for applications in catalysis and industrial chemistry (Nyamato et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUJGQXEDRMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595712 | |
| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-3-yl)pyridine | |
CAS RN |
166196-52-7 | |
| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)






